5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole
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Overview
Description
GSK1820795A is a synthetic compound that acts as a selective antagonist for the G-protein-coupled receptor GPR132, also known as G2A. It is a telmisartan analog and has been shown to block the activation of yeast cells expressing GPR132 by N-acylamides. Additionally, GSK1820795A functions as an angiotensin II antagonist and a partial peroxisome proliferator-activated receptor gamma agonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK1820795A involves multiple steps, starting with the preparation of the core structure, which is an indazole derivative. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable aldehyde or ketone.
Functionalization of the Indazole Core: The indazole core is then functionalized with various substituents, including a butyl group, a propyl group, and a biphenyl moiety.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile derivative.
Final Assembly: The final compound is assembled by coupling the functionalized indazole core with the tetrazole-containing biphenyl moiety under suitable reaction conditions
Industrial Production Methods
Industrial production of GSK1820795A follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GSK1820795A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions can be used to introduce different substituents onto the indazole core or the biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenated derivatives and suitable nucleophiles.
Major Products Formed
Scientific Research Applications
GSK1820795A has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of GPR132 antagonists.
Biology: Employed in research to understand the physiological role of GPR132 and its involvement in various biological processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to GPR132 activity, such as inflammation and cancer.
Industry: Utilized in the development of new pharmaceuticals targeting GPR132 and related pathways .
Mechanism of Action
GSK1820795A exerts its effects by selectively antagonizing the GPR132 receptor. It blocks the activation of GPR132 by N-acylamides, thereby inhibiting the downstream signaling pathways associated with this receptor. The compound also acts as an angiotensin II antagonist and a partial peroxisome proliferator-activated receptor gamma agonist, which contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-palmitoylglycine
- N-linoleoylglycine
- N-oleoylglycine
- N-stereoylglycine
- N-arachidonoylglycine
- N-docosehexanoylglycine
- 9-hydroxyoctadecadienoic acid
- Lysophosphatidylcholine
- Synthetic cannabinoid CP-55 940
Uniqueness
GSK1820795A is unique due to its dual activity as a GPR132 antagonist and a partial peroxisome proliferator-activated receptor gamma agonist. This dual activity allows it to modulate multiple signaling pathways, making it a valuable tool for studying the physiological roles of these receptors and for developing new therapeutic agents .
Properties
Molecular Formula |
C35H34N8 |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole |
InChI |
InChI=1S/C35H34N8/c1-3-5-21-42-32-13-9-8-12-31(32)36-35(42)26-18-19-30-29(23-26)33(43(39-30)20-4-2)22-24-14-16-25(17-15-24)27-10-6-7-11-28(27)34-37-40-41-38-34/h6-19,23H,3-5,20-22H2,1-2H3,(H,37,38,40,41) |
InChI Key |
XRXMDDDFTLKJHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC4=C(N(N=C4C=C3)CCC)CC5=CC=C(C=C5)C6=CC=CC=C6C7=NNN=N7 |
Origin of Product |
United States |
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